
4-(Nitrooxy)butanoic acid
Vue d'ensemble
Description
4-Nitrooxybutanoic acid is an organic compound with the molecular formula C4H7NO5 It is characterized by the presence of a nitrooxy group (-ONO2) attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrooxybutanoic acid typically involves the nitration of butanoic acid derivatives. One common method is the reaction of butanoic acid with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of 4-nitrooxybutanoic acid may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrooxybutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form various oxidation products.
Reduction: Reduction of the nitrooxy group can yield amino derivatives.
Substitution: The nitrooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrocarboxylic acids, while reduction can produce amino acids .
Applications De Recherche Scientifique
4-Nitrooxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as a nitric oxide donor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases where nitric oxide plays a crucial role.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-nitrooxybutanoic acid involves the release of nitric oxide (NO), a key signaling molecule in various physiological processes. The nitrooxy group undergoes enzymatic or chemical reduction to release NO, which then interacts with molecular targets such as guanylate cyclase. This interaction leads to the production of cyclic guanosine monophosphate (cGMP), which mediates various biological effects, including vasodilation and inhibition of platelet aggregation .
Comparaison Avec Des Composés Similaires
Nitrobutanoic acid: Similar structure but lacks the nitrooxy group.
Nitropropanoic acid: Shorter carbon chain with similar functional groups.
Nitrovaleric acid: Longer carbon chain with similar functional groups.
Uniqueness: 4-Nitrooxybutanoic acid is unique due to the presence of the nitrooxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, particularly in areas where nitric oxide release is beneficial .
Propriétés
Formule moléculaire |
C4H7NO5 |
|---|---|
Poids moléculaire |
149.10 g/mol |
Nom IUPAC |
4-nitrooxybutanoic acid |
InChI |
InChI=1S/C4H7NO5/c6-4(7)2-1-3-10-5(8)9/h1-3H2,(H,6,7) |
Clé InChI |
ZETOHPSSBWBMED-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)CO[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
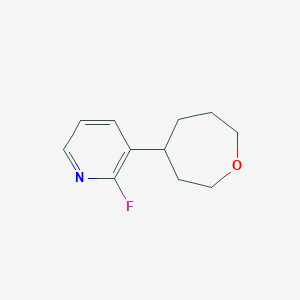
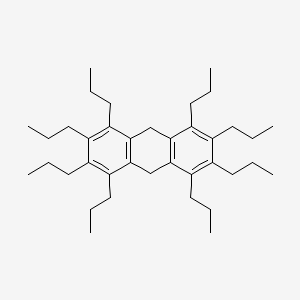
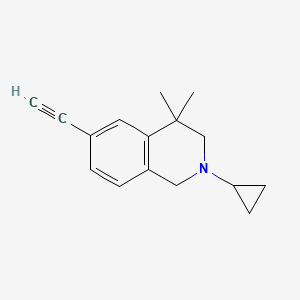

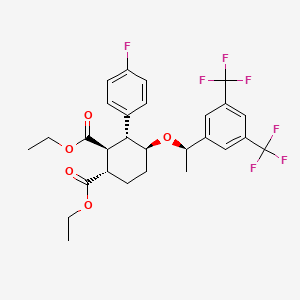

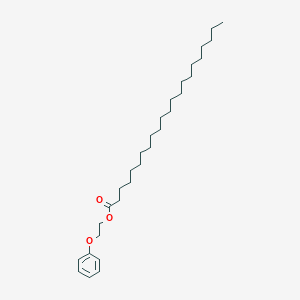



![N-[(2-Amino-3,5-dibromophenyl)methyl]-L-methionine](/img/structure/B8522913.png)
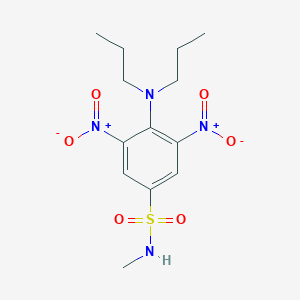
![{[(2-Methylpent-4-EN-1-YL)oxy]methyl}benzene](/img/structure/B8522921.png)

